molecular formula C19H19FN2O3S2 B2724219 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 896608-30-3

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2724219
CAS No.: 896608-30-3
M. Wt: 406.49
InChI Key: XTWCHSKFHNEVLI-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide (hereafter referred to as the "target compound") is a sulfonamide derivative featuring a thiazole core substituted with a 4-fluorophenyl group and an ethyl linker to a 2-methoxy-5-methylbenzenesulfonamide moiety. Key properties include:

  • Molecular formula: C₁₉H₁₉FN₂O₃S₂
  • Molecular weight: 406.5 g/mol
  • logP/logD: 4.5974/4.5973, indicating moderate lipophilicity .
  • Structural features: A thiazole ring (electron-rich heterocycle), sulfonamide group (hydrogen-bond acceptor/donor), and fluorophenyl/methoxy substituents that influence solubility and target binding .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S2/c1-13-3-8-17(25-2)18(11-13)27(23,24)21-10-9-16-12-26-19(22-16)14-4-6-15(20)7-5-14/h3-8,11-12,21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWCHSKFHNEVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .

  • Step 1: Synthesis of 4-fluorophenyl-1,3-thiazole

      Reagents: α-haloketone (e.g., 4-fluoroacetophenone), thioamide

      Conditions: Acidic medium, reflux

  • Step 2: Alkylation of thiazole

      Reagents: 4-fluorophenyl-1,3-thiazole, ethyl bromide

      Conditions: Base (e.g., potassium carbonate), solvent (e.g., acetone), reflux

  • Step 3: Sulfonamide formation

      Reagents: 2-methoxy-5-methylbenzenesulfonyl chloride, 2-(4-fluorophenyl)-1,3-thiazol-4-yl)ethylamine

      Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

      Reagents: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)

      Conditions: Solvent (e.g., acetonitrile), room temperature

  • Reduction: : Reduction of the nitro group (if present) to an amine.

      Reagents: Reducing agents (e.g., hydrogen gas with palladium on carbon)

      Conditions: Solvent (e.g., ethanol), room temperature

  • Substitution: : Electrophilic aromatic substitution on the benzene ring.

      Reagents: Electrophiles (e.g., bromine, nitric acid)

      Conditions: Solvent (e.g., acetic acid), room temperature

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide. The compound has shown significant activity against a range of pathogens, including multidrug-resistant strains. For instance:

  • Case Study 1 : A study evaluated the antibacterial efficacy of various thiazole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated minimal inhibitory concentration (MIC) values lower than those of conventional antibiotics like linezolid.

Anticancer Activity

The compound also exhibits promising anticancer properties. Research indicates that it can induce cytotoxic effects on various cancer cell lines.

  • Case Study 2 : In vitro evaluations revealed that this compound significantly reduced cell viability in human cancer cell lines at concentrations above 10 µM.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the thiazole ring is crucial for enhancing biological activity.

Synthetic Route Overview

  • Formation of Thiazole Ring : The initial step often involves the reaction of appropriate thioketones with amines to form thiazole derivatives.
  • Sulfonamide Formation : Subsequent reactions with sulfonyl chlorides yield the sulfonamide derivative.
  • Final Modifications : Additional functional groups can be introduced to tailor the pharmacological profile.

Therapeutic Potential

Given its diverse biological activities, this compound holds potential as a therapeutic agent in treating infections and cancer.

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against MRSA and other resistant pathogens
AnticancerInduces cytotoxicity in various cancer cell lines
Synthetic UtilityServes as a precursor for further functionalization in drug development

Mechanism of Action

The exact mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to the inhibition of bacterial growth, reduction of inflammation, and induction of apoptosis in tumor cells. The thiazole ring is thought to play a crucial role in these interactions by binding to the active sites of target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Ring Modifications

Triazole-Based Analogs

Compounds such as 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (Ev1, Ev2) replace the thiazole with a 1,2,4-triazole core. Key differences include:

  • Electronic effects: Triazoles exhibit tautomerism (thione vs. thiol forms), which can alter binding modes compared to the non-tautomeric thiazole in the target compound .
  • Synthetic routes : Triazole analogs are synthesized via sodium ethoxide-mediated alkylation of α-halogenated ketones, whereas the target compound’s synthesis likely involves thiazole ring formation followed by sulfonamide coupling .
Oxadiazole-Based Analogs

2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide (Ev4) features a 1,2,4-oxadiazole ring. Comparisons:

  • Substituent effects: The N-methyl group in Ev4 reduces hydrogen-bond donor capacity compared to the target’s ethyl linker .

Sulfonamide Group Variations

Methoxy vs. Halogen Substituents

The target compound’s 2-methoxy-5-methylbenzenesulfonamide contrasts with analogs like N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-{2-[N-(4-methoxyphenyl)acetamido]-1,3-thiazol-4-yl}prop-2-enamide (Ev6), which includes a chloro substituent.

  • Electron-withdrawing effects : Chloro groups increase electrophilicity but reduce solubility compared to methoxy groups .
  • Steric effects : The target’s methyl group at the 5-position may enhance hydrophobic interactions without significant steric hindrance .
Fluorophenyl Substituents

The 4-fluorophenyl group in the target compound is shared with 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide (Ev4) and 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (Ev11).

  • Role of fluorine : Enhances metabolic stability and dipole interactions in all cases .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Triazole Analog (Ev2) Oxadiazole Analog (Ev4)
Molecular Weight 406.5 ~450 (estimated) 447.4
logP 4.59 ~5.2 (higher lipophilicity) 3.8 (lower lipophilicity)
Hydrogen Bond Acceptors 7 8 8
Polar Surface Area 59.7 Ų ~70 Ų 85 Ų
  • logP trends : The target’s balanced logP (4.59) suggests optimal membrane permeability compared to more lipophilic triazole analogs (e.g., Ev2) .
  • Solubility : The methoxy group in the target and Ev4 improves aqueous solubility relative to halogenated analogs .

Biological Activity

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide is a synthetic compound belonging to the thiazole derivative class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a 4-fluorophenyl group and a sulfonamide moiety. This structural configuration is crucial for its biological activity, particularly in targeting specific enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a role in regulating pH and fluid balance in biological systems.
  • Cell Cycle Arrest : Similar compounds have shown the ability to arrest cancer cells in the G2/M phase of the cell cycle by inhibiting tubulin polymerization, leading to apoptosis .
  • Antimicrobial Activity : The thiazole ring enhances interaction with microbial enzymes, which may contribute to its antimicrobial properties.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can bind to the colchicine-binding site on tubulin, inhibiting its polymerization and inducing apoptosis in cancer cells. In vivo studies showed promising antitumor efficacy against various cancer xenograft models .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. The presence of the thiazole ring is linked to enhanced antibacterial and antifungal effects. In vitro assays have demonstrated that similar compounds exhibit potent activity against Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies and Research Findings

StudyFindings
In Vitro Anticancer Study Demonstrated IC50 values ranging from 2.4 mM to 5.1 mM against A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cell lines .
Antimicrobial Screening Showed effective inhibition against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics .
Mechanistic Studies Indicated that the compound interacts with the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

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